molecular formula C22H24N4O3S B2601906 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine CAS No. 946272-35-1

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine

Cat. No.: B2601906
CAS No.: 946272-35-1
M. Wt: 424.52
InChI Key: NBVPPASUEACECE-UHFFFAOYSA-N
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Description

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group, a methyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl group, in particular, contributes to its potential as a selective inhibitor in various biochemical pathways .

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-17-8-10-19(11-9-17)29-22-16-21(23-18(2)24-22)25-12-14-26(15-13-25)30(27,28)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPPASUEACECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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